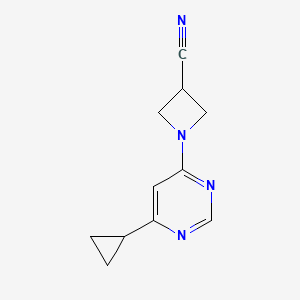

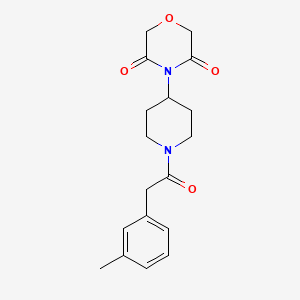

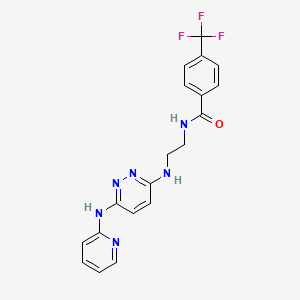

4-Ethyl-5-fluoro-6-((1-((2-phenoxyethyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Ethyl-5-fluoro-6-((1-((2-phenoxyethyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine is a compound that has gained significant attention in the scientific research community due to its potential applications in the field of medicine. This compound has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in laboratory experiments.

Scientific Research Applications

Crystallography and Structural Analysis

- The study of pyrimethamine and its sulfonate complexes reveals the importance of pyrimidine derivatives in understanding molecular interactions and crystal structures. Pyrimidine rings hydrogen bonded to sulfonate groups form a specific hydrogen-bonded bimolecular ring motif, providing insights into the mimicking behavior of sulfonate groups towards carboxylate anions in molecular assemblies. This knowledge is crucial for designing drugs with improved solubility and bioavailability (Balasubramani, Muthiah, & Lynch, 2007).

Synthetic Methodology

- Ionic liquid-promoted synthesis offers a green and efficient method for creating chromone-pyrimidine coupled derivatives. These derivatives have been evaluated for their antimicrobial properties, providing a foundation for developing new antibiotics. The environmentally friendly synthesis method emphasizes the role of pyrimidine derivatives in medicinal chemistry as potential drug candidates (Tiwari et al., 2018).

Medicinal Chemistry and Drug Discovery

- Novel pyrrolo[2,3-d]pyrimidines have been synthesized as nonclassical antifolates targeting thymidylate and purine nucleotide biosynthesis, demonstrating micromolar to submicromolar antiproliferative potencies against various tumor cell lines. These compounds offer insights into the design of multitargeted antifolate drugs for cancer therapy (Liu et al., 2015).

Antimicrobial Research

- Heterocyclic compounds containing a sulfonamido moiety have been synthesized and tested for their antibacterial activity, highlighting the potential of pyrimidine derivatives in developing new antibacterial agents. This research underscores the utility of pyrimidine derivatives in addressing the challenge of bacterial resistance (Azab, Youssef, & El-Bordany, 2013).

Nonlinear Optical Materials

- The study of thiopyrimidine derivatives for nonlinear optics (NLO) applications demonstrates the potential of pyrimidine rings in the development of materials for optoelectronic devices. The comparison between DFT/TDDFT calculations and experimental studies provides valuable information for designing NLO materials with enhanced properties (Hussain et al., 2020).

properties

IUPAC Name |

4-ethyl-5-fluoro-6-[1-(2-phenoxyethylsulfonyl)pyrrolidin-3-yl]oxypyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22FN3O4S/c1-2-16-17(19)18(21-13-20-16)26-15-8-9-22(12-15)27(23,24)11-10-25-14-6-4-3-5-7-14/h3-7,13,15H,2,8-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAHKRDOVFBURAQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=NC=N1)OC2CCN(C2)S(=O)(=O)CCOC3=CC=CC=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22FN3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Ethyl-5-fluoro-6-((1-((2-phenoxyethyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-chloro-2-methylphenyl)-6-methylimidazo[2,1-b][1,3]thiazole-5-carboxamide](/img/structure/B2688708.png)

![5,6-dichloro-N-cyclopropyl-N-[1-(pyridin-3-yl)ethyl]pyridine-3-carboxamide](/img/structure/B2688710.png)

![2-(3-chlorobenzyl)-8-fluoro-5-(3-methylbenzyl)-2H-pyrazolo[4,3-c]quinolin-3(5H)-one](/img/structure/B2688712.png)

![Ethyl 2,4-dimethylimidazo[1,5-a]pyrimidine-8-carboxylate](/img/structure/B2688714.png)

![1-Methyl-6-azabicyclo[3.2.1]octan-4-ol hydrochloride](/img/structure/B2688715.png)

![4-tert-butyl-N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2688721.png)